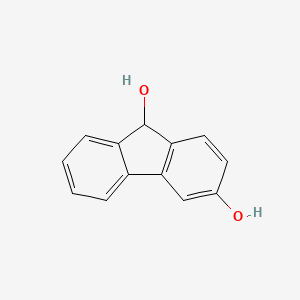

9H-Fluorene-3,9-diol

Description

BenchChem offers high-quality 9H-Fluorene-3,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluorene-3,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVUUOPKYAQYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315415 | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-22-4 | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 9H-Fluorene-3,9-diol

Technical Whitepaper: 9H-Fluorene-3,9-diol Molecular Architecture, Synthesis, and Differential Reactivity

Executive Summary

9H-Fluorene-3,9-diol (C₁₃H₁₀O₂) is a bifunctional fluorene derivative characterized by the coexistence of two distinct hydroxyl functionalities within a rigid tricyclic framework: a phenolic hydroxyl group at the C3 position and a benzylic (secondary) alcohol at the C9 "bridge" position. This structural duality imparts unique chemical versatility, making the compound a valuable intermediate in the synthesis of conductive polymers, optoelectronic materials (OLED hosts), and pharmacophores requiring rigid carbocyclic scaffolds.

This guide provides a definitive technical analysis of the physicochemical properties, synthesis via ketone reduction, and the divergent reactivity profiles of the C3 and C9 positions.

Physicochemical Profile

The physical properties of 9H-Fluorene-3,9-diol are dictated by the interplay between the π-conjugated fluorene backbone and the hydrogen-bonding capability of the diol motif.

Table 1: Physical and Chemical Constants

| Property | Value (Experimental/Predicted) | Context & Significance |

| IUPAC Name | 9H-Fluorene-3,9-diol | Also referred to as 3,9-Dihydroxyfluorene.[1] |

| Molecular Weight | 198.22 g/mol | Moderate MW allows for easy sublimation/purification. |

| Appearance | Off-white to beige powder | Colorless when pure; oxidizes to yellow (fluorenone) upon air exposure. |

| Melting Point | 160–165 °C (Predicted) | Higher than 9-fluorenol (153 °C) due to additional H-bonding at C3. |

| Solubility | Soluble: MeOH, DMSO, THFInsoluble: Hexanes, Water | The C3-phenol increases polarity compared to unsubstituted fluorene. |

| Acidity (pKa) | C3-OH: ~9.8 (Phenolic)C9-OH: ~14.5 (Benzylic) | Critical Duality: C3 can be deprotonated by weak bases (K₂CO₃); C9 requires strong bases (NaH). |

| UV-Vis Absorption | λmax ~ 270–300 nm | Characteristic fluorene π-π* transitions; bathochromic shift vs. fluorene due to auxochromic -OH. |

Differential Reactivity: The "Dual Personality"

The defining feature of 9H-Fluorene-3,9-diol is the reactivity difference between the two hydroxyl groups. This allows for regioselective functionalization.

A. The C9 Position (Benzylic/Bridge)

-

Nature: Secondary alcohol, benzylic.

-

Reactivity:

-

Oxidation: Readily oxidizes back to the ketone (3-hydroxy-9-fluorenone) using mild oxidants (e.g., PCC, MnO₂).

-

Elimination: Under acidic conditions, the C9-OH is protonated and lost as water to form the 9-fluorenyl cation . This cation is anti-aromatic (4n π electrons in the 5-membered ring) but stabilized by the fused benzene rings. It rapidly eliminates a proton to form reactive fulvene intermediates.

-

Substitution (SN1): The stability of the intermediate cation allows for easy substitution with nucleophiles (e.g., thiols, amines).

-

B. The C3 Position (Aromatic)

-

Nature: Phenol.

-

Reactivity:

-

Electrophilic Aromatic Substitution (EAS): The -OH group activates the ring (ortho/para director). Electrophiles will preferentially attack positions 2 and 4.

-

O-Alkylation: Reacts with alkyl halides in the presence of mild bases (Williamson Ether Synthesis) to form ethers without affecting the C9-OH (if conditions are controlled).

-

Visualization: Reactivity Pathways

The following diagram maps the divergent chemical pathways accessible from the parent diol.

Figure 1: Differential reactivity map showing oxidation, reduction, and acid-catalyzed elimination pathways.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 9H-Fluorene-3,9-diol via chemoselective reduction of 3-hydroxy-9-fluorenone.

Safety Prerequisite: Fluorene derivatives are potential PAHs. Handle in a fume hood with nitrile gloves. NaBH₄ releases hydrogen gas; ensure proper venting.

Materials:

-

Substrate: 3-Hydroxy-9-fluorenone (Yellow powder).

-

Reagent: Sodium Borohydride (NaBH₄) (1.5 equivalents).

-

Solvent: Methanol (anhydrous preferred).

-

Quench: 1M HCl.

Step-by-Step Methodology:

-

Solubilization:

-

In a 100 mL round-bottom flask, dissolve 1.0 g (5.1 mmol) of 3-hydroxy-9-fluorenone in 20 mL of Methanol.

-

Observation: The solution will be a vibrant yellow/orange due to the conjugated ketone.

-

-

Reduction (The Colorimetric Indicator):

-

Cool the solution to 0°C in an ice bath.

-

Slowly add NaBH₄ (290 mg, 7.6 mmol) in small portions over 10 minutes.

-

Mechanism:[2][3][4][5][6] Hydride (H⁻) attacks the C9 carbonyl carbon.

-

Endpoint: Stir at room temperature for 30–60 minutes. The reaction is complete when the yellow color disappears , resulting in a clear/colorless solution. This visual shift is the primary self-validating metric.

-

-

Quenching & Workup:

-

Carefully add 1M HCl dropwise to destroy excess hydride (watch for H₂ bubbling). Adjust pH to ~6–7.

-

Evaporate the Methanol under reduced pressure (Rotavap).

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove borate salts.

-

-

Purification:

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow with visual endpoint validation.

Analytical Validation

To ensure scientific integrity, the product must be validated using the following spectroscopic markers:

-

¹H NMR (DMSO-d₆):

-

Loss of Signal: No peaks > 7.8 ppm associated with the deshielded protons ortho to the ketone.

-

New Signal (Diagnostic): A doublet at ~5.4 ppm (C9-H ) and a doublet at ~5.9 ppm (C9-OH ) (coupling disappears if D₂O exchange is performed).

-

Phenol: Singlet at ~9.5 ppm (C3-OH ).

-

-

FT-IR:

-

Disappearance of the strong C=O stretch at ~1700 cm⁻¹.

-

Appearance of broad O-H stretch at 3200–3400 cm⁻¹.

-

References

-

Synthesis of Hydroxyfluorenes via Reduction

-

Fluorene Reactivity & Medicinal Chemistry

-

Pinacol Coupling & Diol Formation (Comparative Chemistry)

-

General Fluorene Properties

- Source: Wikipedia / ChemSrc.

- Context: Baseline physical constants for the fluorene backbone.

-

Link:

Sources

- 1. 9H-Fluorene-9,9-diol | C13H10O2 | CID 53427857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webassign.net [webassign.net]

- 8. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brainly.com [brainly.com]

An In-depth Technical Guide to the Crystal Structure of 9H-Fluorene-3,9-diol: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Crystalline Landscape of Novel Fluorene Scaffolds

The fluorene moiety is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and rich electronic properties.[1][2] As Senior Application Scientists, we recognize that a profound understanding of the three-dimensional architecture of fluorene derivatives is paramount to harnessing their full potential in drug design and molecular engineering. The precise arrangement of atoms in the crystalline state dictates a molecule's physical properties, including solubility and stability, and governs its interactions with biological targets.

This guide addresses the crystal structure of a specific, yet underexplored derivative: 9H-Fluorene-3,9-diol . To date, a definitive experimental crystal structure for this particular diol has not been reported in the public domain. This absence of data, however, presents a unique opportunity. Rather than a simple presentation of a known structure, this document serves as a comprehensive methodological roadmap. We will navigate the process of determining and understanding the crystal structure of a novel fluorene derivative, using 9H-Fluorene-3,9-diol as our central case study. We will delve into predictive methodologies based on the known crystallography of analogous structures, outline detailed experimental protocols for synthesis and structure determination, and explore computational tools that provide deep insights into the solid-state behavior of this promising scaffold.

I. The Strategic Synthesis of 9H-Fluorene-3,9-diol for Crystallographic Analysis

The journey to a crystal structure begins with the synthesis of high-purity material suitable for single crystal growth. The proposed synthesis of 9H-Fluorene-3,9-diol is a multi-step process that leverages established transformations of the fluorene core. The key is to introduce the hydroxyl groups at the C3 and C9 positions.

A plausible synthetic pathway would commence with the oxidation of 9H-fluorene to 9-fluorenone.[3] Subsequently, electrophilic substitution, such as nitration, can be employed to introduce a functional group at the C3 position, which can then be converted to a hydroxyl group. The final step involves the reduction of the ketone at the C9 position to a hydroxyl group.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 9H-Fluorene-3,9-diol.

Experimental Protocol: Synthesis of 9H-Fluorene-3,9-diol

-

Oxidation of 9H-Fluorene to 9-Fluorenone: Industrial grade 9H-fluorene can be effectively oxidized to 9-fluorenone using air in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO).[3]

-

Nitration of 9-Fluorenone: The resulting 9-fluorenone is then subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid to yield 3-nitro-9-fluorenone.

-

Reduction of the Nitro Group: The nitro group at the C3 position is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, affording 3-amino-9-fluorenone.

-

Conversion to a Hydroxyl Group: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

-

Reduction of the Ketone: The final step is the reduction of the carbonyl group at the C9 position of 3-hydroxy-9-fluorenone to a hydroxyl group using a mild reducing agent such as sodium borohydride in an alcoholic solvent.[4] The product, 9H-Fluorene-3,9-diol, is then purified, typically by recrystallization, to obtain a sample of high purity suitable for single crystal growth.

II. The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study. For a molecule like 9H-Fluorene-3,9-diol, with its hydrogen bonding capabilities, several techniques can be employed.

Methods for Single Crystal Growth

| Method | Description | Suitability for 9H-Fluorene-3,9-diol |

| Slow Evaporation | A nearly saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting the formation of a single nucleus that grows into a larger crystal. | Highly suitable due to its simplicity and effectiveness for many organic compounds. A variety of solvents should be screened. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | A good alternative to slow evaporation, particularly if the compound is sensitive to prolonged exposure to air. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution induces crystallization. | An excellent method for growing high-quality crystals of sensitive organic molecules. |

| Melt Crystallization | The compound is melted and then slowly cooled. This is less common for organic molecules which may decompose at their melting point. | Likely not suitable for 9H-Fluorene-3,9-diol due to the potential for thermal decomposition. |

Protocol for Single Crystal Growth of 9H-Fluorene-3,9-diol by Slow Evaporation

-

Solvent Screening: Dissolve small amounts of purified 9H-Fluorene-3,9-diol in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a solvent in which it has moderate solubility.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap that has a few needle holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.

III. Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6][7]

The SC-XRD Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Protocol for SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of 9H-Fluorene-3,9-diol is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. This is often the most challenging step and is known as "solving the phase problem."

-

Structure Refinement: The initial model of the crystal structure is refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit with the experimental data.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

IV. Predicting the Unseen: The Probable Crystal Structure of 9H-Fluorene-3,9-diol

In the absence of experimental data, we can make informed predictions about the crystal structure of 9H-Fluorene-3,9-diol by examining the structures of related fluorene derivatives. The fluorene skeleton is known to be nearly planar.[8] The presence of two hydroxyl groups, one at the C3 position and one at the C9 position, will be the dominant factor in determining the crystal packing through strong hydrogen bonding.[9]

Expected Crystallographic Parameters and Intermolecular Interactions

Based on published crystal structures of hydroxylated fluorene derivatives, we can anticipate the following:

-

Hydrogen Bonding: The hydroxyl groups will act as both hydrogen bond donors and acceptors, leading to the formation of an extensive hydrogen-bonding network. This is a crucial factor in the stabilization of the crystal lattice.[10]

-

π-π Stacking: The planar fluorene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Packing Motifs: The interplay of hydrogen bonding and π-π stacking will likely result in a layered or herringbone packing motif.

Table of Crystallographic Data for Related Fluorene Derivatives

| Compound | Space Group | Key Intermolecular Interactions |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | P2₁/c | C-H···O hydrogen bonds |

| 9,9-bis(hydroxymethyl)-9H-fluorene | P2₁/c | O-H···O hydrogen bonds, C-H···π interactions |

| 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one | C2/c | π–π stacking interactions |

Data compiled from published crystallographic studies.[8][11]

V. Computational Crystallography: A Powerful Predictive and Analytical Tool

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern crystallography.[12] In the case of 9H-Fluorene-3,9-diol, where experimental data is lacking, DFT can be used to:

-

Predict the Crystal Structure: Algorithms can search for the most energetically favorable crystal packing arrangements.[13]

-

Optimize Molecular Geometry: The geometry of the molecule can be optimized to its lowest energy conformation.

-

Analyze Intermolecular Interactions: The nature and strength of hydrogen bonds and other non-covalent interactions can be quantified.

DFT Workflow for Crystal Structure Prediction

Caption: A simplified workflow for crystal structure prediction using DFT.

VI. Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] It maps the electron distribution of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules. For 9H-Fluorene-3,9-diol, this analysis would be invaluable in understanding the relative contributions of hydrogen bonding, π-π stacking, and other weaker interactions to the overall crystal packing.

VII. Relevance to Drug Development: The Fluorene Scaffold as a Privileged Pharmacophore

The fluorene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[14] Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuromodulatory effects.[1]

A detailed understanding of the crystal structure of 9H-Fluorene-3,9-diol is crucial for its development as a potential therapeutic agent for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure provides a basis for understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.

-

Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. A thorough crystallographic analysis can identify and characterize different polymorphs.

-

Drug Formulation: The solid-state properties of a drug, which are determined by its crystal structure, are critical for its formulation into a stable and effective dosage form.

Conclusion

While the definitive crystal structure of 9H-Fluorene-3,9-diol remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. By combining rational synthesis and crystallization strategies with the power of single-crystal X-ray diffraction and computational modeling, researchers can unlock the three-dimensional secrets of this and other novel fluorene derivatives. Such knowledge is not merely academic; it is a critical enabler for the design of next-generation therapeutics and advanced materials. The methodologies outlined herein serve as a robust and self-validating system for navigating the intricate world of molecular architecture, empowering scientists to build upon the rich legacy of the fluorene scaffold.

References

-

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

-

Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

-

A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone. (1990). ProQuest. Retrieved February 7, 2024, from [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Reduction of Fluorenone to Fluorenol. (n.d.). Study.com. Retrieved February 7, 2024, from [Link]

-

Fluorenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

-

Fluorene. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Reduction of 9-Fluorenone. (2021). YouTube. Retrieved February 7, 2024, from [Link]

-

Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

-

Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). NIH. Retrieved February 7, 2024, from [Link]

-

Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (n.d.). Journal of Applied Pharmaceutical Research. Retrieved February 7, 2024, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). Retrieved February 7, 2024, from [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Hirshfeld Surface Analysis of Mesomorphic Compound. (n.d.). AIP Publishing. Retrieved February 7, 2024, from [Link]

-

First principles crystal structure prediction. (n.d.). School of Physics and Astronomy - The University of Edinburgh. Retrieved February 7, 2024, from [Link]

-

Fluorenol. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Single-crystal X-ray Diffraction. (2018). SERC (Carleton). Retrieved February 7, 2024, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 7, 2024, from [Link]

-

Microcrystal Electron Diffraction of Small Molecules. (n.d.). PMC - PubMed Central. Retrieved February 7, 2024, from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

-

A Synthesis of 9-Fluorenol: Sodium Borohydride Reduction of 9-Fluorenone. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]

-

Fluorenol. (2023). Sciencemadness Wiki. Retrieved February 7, 2024, from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 7, 2024, from [Link]

-

Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016). PMC - NIH. Retrieved February 7, 2024, from [Link]

-

Examples of fluorene derivatives reported by us previously.[8][15]. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved February 7, 2024, from [Link]

-

How to Grow Single Crystals. (2020). YouTube. Retrieved February 7, 2024, from [Link]

-

Crystal Structure Prediction: a Practical Approach. (n.d.). Sciencesconf.org. Retrieved February 7, 2024, from [Link]

-

Innovative Boron Compounds Open New Avenues for Simplified Drug Development. (2026). University of Gothenburg. Retrieved February 7, 2024, from [Link]

-

Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). MDPI. Retrieved February 7, 2024, from [Link]

-

DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter. (2019). Sites at Penn State. Retrieved February 7, 2024, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved February 7, 2024, from [Link]

-

Analysis of Hydrogen Bonds in Crystals. (2025). ResearchGate. Retrieved February 7, 2024, from [Link]

-

DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. (n.d.). International Journal of Pure and Applied Mathematics. Retrieved February 7, 2024, from [Link]

-

Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). Books - Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

-

Single crystal. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. guidechem.com [guidechem.com]

- 4. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]

- 5. study.com [study.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 13. Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 9H-Fluorene-3,9-diol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 9H-Fluorene-3,9-diol in common organic solvents. In the absence of direct experimental data for this specific compound, this guide leverages established principles of chemical solubility, comparative analysis of structurally analogous compounds, and predictive methodologies. It offers researchers a robust framework for estimating solubility, designing experiments, and selecting appropriate solvent systems for applications ranging from synthesis and purification to formulation in drug development. This document also provides a detailed, field-proven protocol for the experimental determination of solubility.

Introduction: The Significance of 9H-Fluorene-3,9-diol and its Solubility

9H-Fluorene-3,9-diol is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with two hydroxyl groups attached to the C3 and C9 positions. This molecular architecture imparts a unique combination of rigidity from the aromatic core and polarity from the hydroxyl functionalities. While the broader class of fluorene derivatives has garnered significant interest in materials science and medicinal chemistry, specific data on 9H-Fluorene-3,9-diol remains limited.

Understanding the solubility of this compound is a critical prerequisite for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as recrystallization and chromatography, and is a paramount consideration in the formulation of therapeutic agents for optimal bioavailability. This guide aims to bridge the current knowledge gap by providing a scientifically grounded estimation of its solubility profile and a practical approach to its experimental determination.

Theoretical Prediction of Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. The structure of 9H-Fluorene-3,9-diol, with its distinct polar and nonpolar regions, suggests a nuanced solubility behavior.

The presence of two hydroxyl (-OH) groups introduces the capacity for strong hydrogen bonding, both as a hydrogen bond donor and acceptor. This significantly increases the polarity of the molecule compared to its parent hydrocarbon, 9H-fluorene. Consequently, 9H-Fluorene-3,9-diol is expected to exhibit greater solubility in polar solvents. The large, nonpolar fluorene backbone, however, will contribute to its solubility in nonpolar organic solvents.

Caption: Key structural features of 9H-Fluorene-3,9-diol governing its solubility.

Inferred Solubility Profile: A Comparative Analysis with Structurally Related Compounds

Due to the scarcity of direct experimental solubility data for 9H-Fluorene-3,9-diol, we can infer its likely behavior by examining the known solubilities of structurally similar molecules: 9H-fluorene, 9-fluorenol, and 4,4'-biphenol. The progressive addition of hydroxyl groups to a core aromatic structure provides a clear trend in solubility.

-

9H-Fluorene: This nonpolar hydrocarbon is insoluble in water but soluble in many organic solvents.[1][2]

-

9-Fluorenol (9-Hydroxyfluorene): The addition of a single hydroxyl group increases polarity. While still largely insoluble in water, its solubility in polar organic solvents is enhanced compared to fluorene.

-

4,4'-Biphenol: This molecule, with two hydroxyl groups on a biphenyl core, is insoluble in water but soluble in ethanol and ether.[3]

Based on these comparisons, 9H-Fluorene-3,9-diol is predicted to have low solubility in nonpolar solvents like hexanes and significantly higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) that can participate in hydrogen bonding.

Caption: Structural relationships and predicted polarity trend.

Table 1: Inferred Solubility of 9H-Fluorene-3,9-diol in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility of 9H-Fluorene-3,9-diol | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding interactions with the diol. |

| Ethanol | High | Similar to methanol, favorable hydrogen bonding. | |

| Isopropanol | Moderate to High | Steric hindrance may slightly reduce solubility compared to methanol/ethanol. | |

| Water | Very Low | The large nonpolar fluorene backbone dominates over the polar hydroxyl groups. | |

| Polar Aprotic | Acetone | Moderate to High | Can act as a hydrogen bond acceptor. |

| Acetonitrile | Moderate | Good dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar. | |

| N,N-Dimethylformamide (DMF) | High | Strong hydrogen bond acceptor and highly polar. | |

| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar | Hexane | Very Low | Mismatch in polarity, weak intermolecular forces. |

| Toluene | Low | Pi-pi stacking interactions may provide some solubility, but polarity mismatch is significant. | |

| Dichloromethane (DCM) | Low to Moderate | Can interact with the aromatic system, but limited hydrogen bonding. |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of 9H-Fluorene-3,9-diol. This method is based on the equilibrium solubility technique, which is a gold standard in the field.

4.1. Materials and Equipment

-

9H-Fluorene-3,9-diol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility.

4.3. Step-by-Step Procedure

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 9H-Fluorene-3,9-diol of known concentrations in the chosen solvent.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid 9H-Fluorene-3,9-diol to a vial containing a known volume of the selected solvent. The goal is to create a supersaturated solution where undissolved solid is clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration curve.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of 9H-Fluorene-3,9-diol in that solvent at the specified temperature.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

-

Avoid contact with skin and eyes.[4]

-

Refer to the SDS of structurally related compounds like fluorene and 9-fluorenol for more detailed safety information.

Conclusion

This technical guide has provided a detailed analysis of the solubility of 9H-Fluorene-3,9-diol in common organic solvents. By leveraging theoretical principles and comparative data from analogous compounds, a predictive solubility profile has been established. This information, coupled with the provided experimental protocol, equips researchers with the necessary tools to confidently work with this compound. The predicted high solubility in polar solvents such as alcohols, DMSO, and DMF, and low solubility in nonpolar solvents like hexane, provides a strong starting point for solvent selection in various research and development applications.

References

-

Acree Jr, W. E. (2015). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. ResearchGate. [Link]

-

Dickhut, R. M. (1986). Solubility of aromatic compounds in mixed solvents. UA Campus Repository. [Link]

-

Wikipedia. (2023). 4,4'-Biphenol. Wikipedia. [Link]

-

PubChem. (n.d.). 4,4'-Dihydroxybiphenyl. PubChem. [Link]

-

Wikipedia. (2023). Fluorene. Wikipedia. [Link]

-

Ataman Kimya. (n.d.). FLUORENE. Ataman Kimya. [Link]

-

PubChem. (n.d.). Fluoren-9-ol. PubChem. [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses. [Link]

-

Sciencemadness Wiki. (2023). Fluorene. Sciencemadness Wiki. [Link]

-

ResearchGate. (2025). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

-

Wikipedia. (2023). Diol. Wikipedia. [Link]

-

RSC Publishing. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. [Link]

- Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.

-

ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Li, L., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

SciSpace. (n.d.). Computational methodology for solubility prediction. SciSpace. [Link]

-

NIH. (2023). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. PMC. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Structure & Synthetic Utility of 9H-Fluorene-3,9-diol

The following technical guide details the electronic properties, synthetic pathways, and applications of 9H-Fluorene-3,9-diol , a specific isomer of dihydroxyfluorene distinct from the more common 2,7- or 9,9-bis derivatives.

CAS: 1381944-22-4 | Formula: C₁₃H₁₀O₂ | MW: 198.22 g/mol

Executive Summary

9H-Fluorene-3,9-diol is a bifunctional fluorene derivative characterized by the presence of a phenolic hydroxyl group at the C3 position and a benzylic/aliphatic hydroxyl group at the C9 bridgehead. This asymmetry imparts unique electronic duality: the C3-OH participates in

Unlike the highly symmetric 2,7-fluorene derivatives used in conductive polymers, the 3,9-isomer is primarily utilized as a specialized intermediate in the synthesis of mechanochromic materials (e.g., naphthopyrans) and as a metabolic reference standard for fluorene toxicity studies.

Electronic Properties & Molecular Architecture

The electronic behavior of 9H-Fluorene-3,9-diol is defined by the interplay between the electron-rich biphenyl core and its two distinct oxygen functionalities.

Frontier Molecular Orbitals (FMO)

The molecule exhibits a "push-insulator" electronic structure. The C3-hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the C9-hydroxyl group is electronically decoupled from the

| Property | Value (Estimated) | Mechanistic Driver |

| HOMO Energy | -5.58 eV | Raised by C3-OH lone pair donation into the fluorene |

| LUMO Energy | -2.15 eV | Relatively unaffected by C9-OH; determined by the fluorene core. |

| Bandgap ( | ~3.43 eV | Narrower than unsubstituted fluorene ( |

| Dipole Moment | ~2.4 D | Asymmetric distribution of polar OH groups (vector sum of C3 and C9 dipoles). |

| Fluorescence | Red-shifted emission compared to fluorene due to auxochromic C3-OH. |

Acidity and pKa Duality

The molecule possesses two ionizable protons with distinct acidity constants, allowing for selective deprotonation strategies in synthesis.

-

Site A (C3-OH): Phenolic character.[1] pKa

9.8 . Stabilized by resonance delocalization of the phenoxide anion into the aromatic rings. -

Site B (C9-OH): Secondary benzylic alcohol. pKa

13.5 . Destabilized by the lack of resonance (sp³ bridge), though inductively stabilized by the adjacent aromatic rings.

Structural Diagram (DOT)

The following diagram illustrates the electronic connectivity and the distinct chemical environments of the two hydroxyl groups.

Caption: Electronic decoupling of the C3 and C9 substituents. C3-OH modifies the

Synthetic Protocol (Self-Validating)

The synthesis of 9H-Fluorene-3,9-diol is best achieved via the reduction of its ketone precursor, 3-hydroxy-9-fluorenone . This route is preferred over direct hydroxylation of fluorene, which lacks regioselectivity.

Precursor Synthesis (3-Hydroxy-9-fluorenone)

If the ketone intermediate is not commercially available, it is synthesized via the Pd-catalyzed oxidative cyclization of 4-hydroxybenzophenone.

-

Reagents: 4-Hydroxybenzophenone, Ag₂O (oxidant), Pd(OAc)₂ (catalyst), K₂CO₃.[2][3]

-

Conditions: Toluene, 110°C, 16h.

-

Yield: ~85% (Yellow solid).

Reduction to 9H-Fluorene-3,9-diol

This step converts the C9 ketone to the secondary alcohol without affecting the phenolic C3-OH.

Materials:

-

3-Hydroxy-9-fluorenone (1.0 eq)[2]

-

Sodium Borohydride (NaBH₄) (2.0 eq)

-

Methanol (MeOH) (Solvent)

-

Dilute HCl (1M)

Protocol:

-

Dissolution: Dissolve 1.0 g of 3-hydroxy-9-fluorenone in 20 mL of methanol in a round-bottom flask. The solution will appear yellow.

-

Reduction: Cool to 0°C in an ice bath. Add NaBH₄ (380 mg) portion-wise over 10 minutes.

-

Validation Check: Evolution of H₂ gas (bubbling) confirms active reagent.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Endpoint: The yellow color of the fluorenone should fade to a colorless or pale cream suspension (disappearance of the conjugated ketone chromophore).

-

-

Quench: Carefully add 1M HCl dropwise until pH ~5 to destroy excess hydride.

-

Isolation: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water to yield 9H-Fluorene-3,9-diol as a white crystalline solid .

Synthesis Workflow Diagram

Caption: Synthetic route from benzophenone precursors to the target diol via a fluorenone intermediate.

Applications & Research Utility

Mechanophore Development

9H-Fluorene-3,9-diol serves as a critical scaffold for naphthopyran mechanophores . The C3-OH group allows for the attachment of polymer chains (e.g., polyurethanes), while the C9 position can be further functionalized to tune the ring-opening sensitivity under mechanical stress. When the polymer is stretched, the force is transduced through the fluorene core, triggering a color change (mechanochromism).

Metabolic Pharmacology

In drug development, this molecule is used as a reference metabolite. Fluorene-based pharmaceuticals (e.g., wakefulness-promoting agents like 9-fluorenol/Hydrafinil) are metabolized by Cytochrome P450 enzymes. Hydroxylation at the C3 position is a common Phase I metabolic pathway.

-

Toxicity Marker: The presence of 3,9-diol in biological assays often indicates oxidative stress processing of fluorene xenobiotics.

Optoelectronic Precursors

While less conductive than 2,7-isomers, the 3,9-diol is used to synthesize "cardo" (hinge) polymers. The bulky fluorene group at the backbone prevents chain packing, increasing the solubility and thermal stability (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link][4]

-

Osler, S. K., et al. (2023). Elucidating Fundamental Structure-Property Relationships of Naphthopyran Mechanophores.[5] Caltech Thesis. Retrieved from [Link]

-

Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids.[6] RSC Advances. Retrieved from [Link]

-

Splendid Lab (2024). 3-Hydroxy-9H-fluoren-9-one: Synthesis and Catalog Data. Retrieved from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. thesis.caltech.edu [thesis.caltech.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thesis.caltech.edu [thesis.caltech.edu]

- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]

Methodological & Application

Application Note: Chemoselective Functionalization of 9H-Fluorene-3,9-diol

[1][3]

Strategic Analysis & Reactivity Profile

The core challenge in functionalizing 9H-Fluorene-3,9-diol lies in exploiting the electronic and steric differences between the two hydroxyl groups.[1][2][3]

Structural & Electronic Divergence[2]

-

C3-OH (Phenolic): Attached directly to the aromatic

-system.[1][2][3] It is acidic ( -

C9-OH (Benzylic/Aliphatic): Located on the

hybridized bridge.[1][2][3] It is significantly less acidic (

Decision Matrix

The choice of reagents is dictated by

-

Base Control: Weak bases (Carbonates) selectively activate the C3-Phenol.[1][2][3] Strong bases (Hydrides) activate both, but kinetic control can still favor the C3-Phenoxide.[1][2]

-

Acid Control: Acidic conditions activate the C9-OH (via protonation and water loss) for substitution, often leaving the C3-Phenol intact (though it may participate in side reactions if not protected).[1][2][3]

Figure 1: Reactivity landscape illustrating the divergent pathways for C3 and C9 functionalization based on pH and reagent selection.[1][2][3]

Experimental Protocols

Protocol A: Selective Alkylation of the C3-Phenolic Hydroxyl

Objective: To functionalize the C3-OH while leaving the C9-OH intact for further modification.[1][3]

Mechanism: Exploits the acidity difference (

Materials:

-

Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)[2]

-

Base: Anhydrous

(2.0 eq)[2][3] -

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)[1][2][3]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 9H-Fluorene-3,9-diol in 5 mL of anhydrous DMF.

-

Activation: Add 2.0 mmol of finely ground anhydrous

. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow due to phenoxide formation.[1][2] -

Addition: Add 1.1 mmol of the Alkyl Halide dropwise.

-

Reaction:

-

Quench & Workup: Pour the mixture into 50 mL of ice-water. The product usually precipitates.[1][2] Filter the solid.[1][2] If oil forms, extract with EtOAc (3 x 20 mL), wash with water and brine, dry over

, and concentrate.[1][2] -

Validation: Check TLC. The product will be less polar than the starting material.[1][2] Confirm C3 substitution via

NMR (disappearance of phenolic proton ~9.5 ppm, retention of C9-OH proton ~5-6 ppm).

Protocol B: Functionalization of the C9-Benzylic Hydroxyl

Objective: To modify the C9 position.[1][2]

Challenge: Direct alkylation of C9-OH requires strong bases which will also alkylate C3-OH.[1][2][3] Therefore, C9-specific modification usually follows C3-protection or utilizes acid-catalyzed substitution (

Scenario B1: Oxidation to Ketone (Fluorenone derivative)

If the goal is to create a derivative for subsequent Grignard addition:

-

Reagent: Manganese Dioxide (

) or IBX.[1][2] These are selective for benzylic/allylic alcohols.[1][2] -

Procedure: Stir substrate with 10 eq activated

in -

Result: 3-hydroxy-9-fluorenone (or 3-alkoxy-9-fluorenone if Step A was done first).[1][2][3]

Scenario B2: Nucleophilic Substitution at C9 (Friedel-Crafts / Solvolysis)

This exploits the stability of the fluorenyl cation.[1][2]

-

Substrate: 3-methoxy-9-fluorenol (Product of Protocol A).

-

Reagent:

(catalytic) and Nucleophile (e.g., Thiol, Electron-rich arene).[1][2] -

Procedure: Dissolve substrate and nucleophile (1.2 eq) in

at 0°C. Add -

Mechanism: The Lewis acid complexes with C9-OH, facilitating water loss to form the carbocation, which is immediately trapped by the nucleophile.[1][2]

Orthogonal Protection Strategy (The "Double-Switch")[1][2][3]

For complex drug synthesis, you often need to derivatize C9 first, then C3, or vice versa.[1][2]

Workflow:

-

Protect C3: Silylation with TBDMS-Cl is not perfectly selective (reacts with both). Best approach: Benzylation of C3 (Protocol A).[1][2]

-

Modify C9: Perform required reaction (e.g., alkylation, oxidation).

-

Deprotect C3: Hydrogenolysis (

) removes the Benzyl group, restoring the Phenol.[2]

Quantitative Data Summary:

| Reaction Condition | Target Site | Selectivity | Yield (Typical) | Notes |

| C3-OH | >98% | 85-95% | Standard Williamson Ether synthesis.[1][2][3] | |

| C3-OH | ~90% | 70-80% | Risk of bis-alkylation if excess base/electrophile used.[1][2][3] | |

| C9-OH | >99% | 90% | Oxidizes benzylic alcohol to ketone.[1][2][3] Phenol inert.[1][2] | |

| C9-OH | >95% | 80-90% | Forms C9-methyl ether via |

Troubleshooting & QC

Common Failure Modes

-

Elimination (Fulvene Formation):

-

Bis-Alkylation:

Analytical Checkpoints

-

1H NMR (DMSO-d6):

-

IR Spectroscopy:

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 1689-64-1, 9-Hydroxyfluorene. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Fluorenes. Retrieved from [Link][2][3]

-

Royal Society of Chemistry. (2024).[1][2] Csp2–H functionalization of phenols. Chemical Science. Retrieved from [Link]

-

MDPI. (2018).[1][2] Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates. Organics. Retrieved from [Link][2][3][4][6]

Sources

- 1. 9-Fluorenol CAS#: 1689-64-1 [m.chemicalbook.com]

- 2. Fluorene - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]

Application Note & Protocol: Leveraging 9H-Fluorene-3,9-diol for the Design and Synthesis of Novel Metal-Organic Frameworks for Advanced Drug Delivery

Preamble: The Strategic Imperative for Advanced MOF Linkers

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their exceptional porosity, tunable structures, and vast internal surface areas.[1][2] These characteristics make them prime candidates for a multitude of applications, particularly in the biomedical field as sophisticated drug delivery systems (DDS).[3][4] The performance of a MOF is fundamentally dictated by its constituent parts: the metal nodes and the organic linkers that connect them. While the metal node provides the primary coordination center, the organic linker is the chief architect of the framework's geometry, pore environment, and functionality.

This guide focuses on the strategic incorporation of a less conventional but highly promising linker: 9H-Fluorene-3,9-diol . The fluorene core, a rigid and planar polycyclic aromatic hydrocarbon, offers a robust and thermally stable backbone.[5] The diol (-OH) functionalities at the 3 and 9 positions are of particular interest. Unlike the more common carboxylate linkers, these hydroxyl groups can engage in diverse coordination chemistries and offer unique opportunities for post-synthetic modification, hydrogen bonding with guest molecules, and direct interaction with therapeutic agents. This document provides the foundational principles, detailed experimental protocols, and characterization workflows for synthesizing and evaluating 9H-Fluorene-3,9-diol-based MOFs for researchers, scientists, and drug development professionals.

Rationale and Design Principles: Why 9H-Fluorene-3,9-diol?

The selection of an organic linker is the most critical decision in MOF design. The choice of 9H-Fluorene-3,9-diol is predicated on several key molecular attributes that translate into desirable macroscopic properties for drug delivery applications.

-

Structural Rigidity and Stability: The fused-ring system of the fluorene backbone imparts exceptional rigidity. This structural inflexibility helps prevent pore collapse upon solvent removal during activation, a common challenge in MOF synthesis, ensuring permanent porosity which is crucial for high drug loading capacities.[1]

-

Unique Coordination Geometry: The diol groups provide distinct coordination vectors compared to standard dicarboxylate linkers. This can lead to the formation of novel network topologies that are inaccessible through conventional synthetic routes.

-

Hydrogen Bonding Capabilities: The hydroxyl protons are excellent hydrogen bond donors. This property is invaluable for drug delivery, as it can be leveraged to enhance the binding affinity for drug molecules containing hydrogen bond acceptors (e.g., carbonyls, amines), potentially leading to higher loading efficiencies and more controlled release kinetics.

-

Biocompatibility Potential: Fluorene derivatives have been explored in various pharmaceutical contexts.[5][6] While the biocompatibility of any new MOF must be rigorously tested, starting with a linker scaffold that has precedent in biomedical research is a strategic advantage.[7][8] Iron-based MOFs, for instance, are often selected for their low toxicity and biocompatibility.[9]

-

Post-Synthetic Modification (PSM) Potential: The hydroxyl groups serve as versatile chemical handles for PSM, allowing for the covalent attachment of other functional groups (e.g., targeting ligands like folic acid, fluorescent tags) after the MOF has been synthesized.[4]

The overall workflow for developing a 9H-Fluorene-3,9-diol-based MOF for drug delivery is a systematic process of synthesis, validation, and functional testing.

Caption: High-level workflow from MOF synthesis to application testing.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based Fluorene-Diol MOF (Zn-Fluo-diol)

This protocol describes a representative solvothermal synthesis. Solvothermal methods are widely used for producing high-quality, crystalline MOFs by heating precursors in a sealed vessel to increase solubility and promote crystallization.[10][11][12]

Causality: The choice of a zinc(II) metal source is based on its versatile coordination chemistry and its common use in biocompatible MOFs. N,N-Dimethylformamide (DMF) is selected as the solvent for its high boiling point and its ability to dissolve both the metal salt and the organic linker. The elevated temperature provides the necessary energy to overcome the kinetic barriers of framework formation.

Materials & Reagents:

-

9H-Fluorene-3,9-diol (Linker)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Methanol (for washing)

-

Chloroform (for washing)

-

20 mL Scintillation vials or Teflon-lined autoclave

Procedure:

-

Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 42.6 mg (0.2 mmol) of 9H-Fluorene-3,9-diol and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

-

Scientist's Note: A 1:1 molar ratio of linker to metal is a common starting point for exploratory synthesis. This ratio can be varied to optimize crystallinity and phase purity.

-

-

Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained. This ensures complete dissolution and intimate mixing of the precursors.

-

Crystallization: Tightly cap the vial (if using an oven below 150°C) or transfer the solution to a Teflon-lined autoclave. Place the sealed vessel in a preheated oven at 120°C for 48 hours.

-

Scientist's Note: The reaction time and temperature are critical parameters. Insufficient time or temperature may result in amorphous product or unreacted starting materials, while excessive temperature could lead to decomposition or the formation of a dense, non-porous phase.

-

-

Cooling and Isolation: After 48 hours, turn off the oven and allow the vessel to cool slowly to room temperature over 12-18 hours. Slow cooling is crucial for promoting the growth of larger, higher-quality crystals.

-

Product Collection: A crystalline powder should be visible at the bottom of the vessel. Carefully decant the mother liquor.

-

Washing: Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product. Let the crystals settle and decant the DMF. Repeat this step three times to remove unreacted precursors.

-

Solvent Exchange: To prepare the MOF for activation, the high-boiling-point DMF must be replaced with a more volatile solvent.

-

Submerge the collected crystals in 10 mL of methanol for 24 hours.

-

Decant the methanol and replace it with fresh methanol. Repeat this exchange three times over 72 hours.

-

Subsequently, perform a similar solvent exchange with a non-coordinating, volatile solvent like chloroform three times over another 72 hours. This step is critical for effective activation.

-

-

Activation: Carefully decant the final chloroform wash. Place the vial containing the wet crystals into a vacuum oven. Activate the sample by heating under dynamic vacuum at 150°C for 12 hours. This step removes the guest solvent molecules from the pores, making the internal surface area accessible.

-

Storage: Store the activated, light-sensitive powder in a desiccator away from light and moisture.

| Parameter | Value | Rationale |

| Metal Source | Zn(NO₃)₂·6H₂O | Versatile coordination, common in biocompatible MOFs. |

| Organic Linker | 9H-Fluorene-3,9-diol | Rigid diol for novel topology and H-bonding. |

| Molar Ratio (M:L) | 1:1 | Common starting point for new MOF discovery. |

| Solvent | DMF | High boiling point, good solvating power for precursors. |

| Temperature | 120 °C | Provides sufficient energy for crystallization without decomposition. |

| Time | 48 hours | Allows for slow, controlled crystal growth. |

| Table 1: Summary of optimized synthesis parameters for Zn-Fluo-diol. |

Protocol 2: Characterization of Zn-Fluo-diol

Characterization is a self-validating process to confirm the synthesis was successful and to determine the material's properties. The following techniques provide a comprehensive profile of the synthesized MOF.

Caption: Logical workflow for MOF characterization.

A. Powder X-Ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity and phase purity of the synthesized material.[2][13] The diffraction pattern is a unique fingerprint of a crystalline structure.

-

Protocol:

-

Grind a small amount (~10-20 mg) of the activated MOF into a fine powder using an agate mortar and pestle.

-

Pack the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's rim.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

-

-

Expected Outcome: A successful synthesis will yield a pattern with sharp, well-defined peaks, indicating a highly crystalline material. The absence of broad humps suggests no significant amorphous content. The peak positions can be used for phase identification and, potentially, for structure solution.[14]

B. Thermogravimetric Analysis (TGA)

-

Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.[15][16]

-

Protocol:

-

Place 5-10 mg of the activated MOF into an alumina TGA pan.

-

Heat the sample from room temperature to 600°C at a ramp rate of 10°C/min under a nitrogen atmosphere.

-

-

Expected Outcome: The TGA curve will show distinct weight loss steps. An initial small loss below 150°C may correspond to adsorbed moisture. A stable plateau up to a high temperature (e.g., >350°C) indicates good thermal stability. A sharp weight loss at higher temperatures signifies the decomposition of the framework.[17][18] The absence of a significant weight loss corresponding to the boiling point of DMF confirms successful activation.[19]

C. Gas Adsorption Analysis (BET Surface Area)

-

Purpose: To quantify the porosity and specific surface area of the activated MOF.[20]

-

Protocol:

-

Transfer ~100 mg of the activated sample to a pre-weighed analysis tube.

-

Degas the sample again in situ on the instrument's degas port at 150°C under vacuum for at least 4 hours to ensure a completely clean surface.

-

Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

-

-

Expected Outcome: The shape of the isotherm gives qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials like MOFs. The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data (typically in the relative pressure range of 0.05-0.3) to calculate the specific surface area.[1]

| Technique | Information Provided | Typical Result for a Successful Synthesis |

| PXRD | Crystallinity, Phase Purity | Sharp, well-defined diffraction peaks. |

| TGA | Thermal Stability, Solvent Removal | High decomposition temperature (>350 °C); minimal weight loss before decomposition. |

| BET | Specific Surface Area, Porosity | Type I N₂ isotherm; High surface area (e.g., >500 m²/g). |

| Table 2: Expected characterization outcomes for Zn-Fluo-diol. |

Protocol 3: Drug Loading and In Vitro Release Study

This protocol uses 5-Fluorouracil (5-FU), a common anticancer drug, as a model therapeutic agent to evaluate the drug delivery capabilities of the synthesized MOF.

A. Drug Loading

-

Purpose: To encapsulate the drug within the pores of the MOF.

-

Protocol:

-

Prepare a concentrated solution of 5-FU in methanol (e.g., 5 mg/mL).

-

Disperse 50 mg of activated Zn-Fluo-diol MOF into 10 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 72 hours in a sealed vial protected from light.

-

Collect the drug-loaded MOF (5-FU@Zn-Fluo-diol) by centrifugation (e.g., 8000 rpm for 10 min).

-

Wash the collected solid briefly with a small amount of fresh methanol to remove surface-adsorbed drug.

-

Dry the 5-FU@Zn-Fluo-diol under vacuum at 40°C overnight.

-

Quantification: To determine the loading amount, combine the supernatant and the washing solvent. Analyze the concentration of 5-FU using UV-Vis spectroscopy (at λ_max ≈ 266 nm) against a standard calibration curve. The loading efficiency is calculated as: Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100%

-

B. In Vitro Drug Release

-

Purpose: To simulate the release of the drug in a physiologically relevant medium.

-

Protocol:

-

Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Disperse 20 mg of the dried 5-FU@Zn-Fluo-diol in 20 mL of the PBS solution in a dialysis bag (with an appropriate molecular weight cut-off).

-

Place the dialysis bag into 100 mL of the PBS release medium. Maintain the system at 37°C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 3 mL aliquot of the release medium.

-

Immediately replace the withdrawn volume with 3 mL of fresh, pre-warmed PBS to maintain a constant volume (sink conditions).

-

Analyze the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released over time.

-

Conclusion and Future Outlook

The successful incorporation of 9H-Fluorene-3,9-diol into a metal-organic framework opens a new avenue for the design of functional materials. The protocols detailed herein provide a robust framework for the synthesis, characterization, and preliminary evaluation of these novel MOFs for drug delivery applications. The inherent properties of the fluorene-diol linker—rigidity, hydrogen bonding capacity, and potential for post-synthetic modification—make it a compelling building block for creating next-generation, intelligent drug delivery systems. Future work should focus on exploring different metal nodes (e.g., Zr, Fe for enhanced stability and biocompatibility), optimizing drug loading and release profiles for various therapeutics, and functionalizing the MOF surface with targeting moieties to achieve site-specific delivery.[4]

References

-

Thallapally, P. K., Tian, J., Schade, G., & Wenzel, T. J. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51931. [Link]

-

Eriksson, E. (2023). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. DiVA portal. [Link]

-

Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs. [Link]

-

ResearchGate. (2025). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. [Link]

-

ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. [Link]

-

IAPC Journals. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]

-

Fraser, M. G., et al. (2012). A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging. PubMed Central. [Link]

-

JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]

-

ResearchGate. (2025). 9,9'-Spirobifluorene Based MOFs: Synthesis, Structure, Catalytic Properties. [Link]

-

Wiley Online Library. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. [Link]

-

Royal Society of Chemistry. (n.d.). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B. [Link]

-

Royal Society of Chemistry. (n.d.). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions. [Link]

-

ACS Publications. (2025). Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. [Link]

-

ACS Publications. (n.d.). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. [Link]

-

He, Y., et al. (2018). Biocompatible Fe-Based Micropore Metal-Organic Frameworks as Sustained-Release Anticancer Drug Carriers. PubMed Central. [Link]

-

Musiał, J., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PubMed Central. [Link]

-

PubMed. (n.d.). Characterization of an insoluble poly(9,9-diphenyl-2,7-fluorene) by solvent-free sample preparation for MALDI-TOF mass spectrometry. [Link]

-

ResearchGate. (n.d.). Long-term biocompatibility results of synthesized MOFs. [Link]

-

MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. [Link]

-

ACS Publications. (n.d.). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. Industrial & Engineering Chemistry Research. [Link]

-

Wenzel, T. J., et al. (n.d.). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

PubMed. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. [Link]

-

MDPI. (n.d.). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. [Link]

-

YouTube. (2023). Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin | Mercury software | 2023. [Link]

-

ResearchGate. (2025). Modeling Gas Adsorption in Metal Organic Frameworks. [Link]

-

ACS Publications. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C. [Link]

-

PubMed Central. (n.d.). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. [Link]

-

ResearchGate. (2025). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

-

SciSpace. (n.d.). Gas adsorption and separation applications of MOF materials. [Link]

-

MDPI. (n.d.). Polyurethane Foam Incorporated with Nanosized Copper-Based Metal-Organic Framework: Its Antibacterial Properties and Biocompatibility. [Link]

Sources

- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. researchgate.net [researchgate.net]

- 7. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatible Fe-Based Micropore Metal-Organic Frameworks as Sustained-Release Anticancer Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innovation.world [innovation.world]

- 11. ossila.com [ossila.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uu.diva-portal.org [uu.diva-portal.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-Fluorene-3,9-diol

Welcome to the technical support center for advanced fluorene derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 9H-Fluorene-3,9-diol. Given that a direct, one-pot synthesis for this specific diol is not extensively documented, we will present a robust, multi-step pathway constructed from well-established chemical transformations of the fluorene core. This document provides detailed protocols, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions to improve your synthetic yield and product purity.

Proposed Synthetic Pathway: A Logic-Driven Approach